molecular formula C28H23ClN4O2S B11080554 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11080554
M. Wt: 515.0 g/mol
InChI Key: MZVQMGLJJXWGML-UHFFFAOYSA-N
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Description

6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoylmethylsulfanyl group, and a dihydropyridine carboxamide core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activity and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. Additionally, this compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include 6-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide, which shares some structural similarities but differs in its specific substituents and overall molecular architecture .

This detailed article provides a comprehensive overview of 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H23ClN4O2S

Molecular Weight

515.0 g/mol

IUPAC Name

6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H23ClN4O2S/c1-18-25(27(35)33-21-12-6-3-7-13-21)26(19-9-4-2-5-10-19)23(16-30)28(31-18)36-17-24(34)32-22-14-8-11-20(29)15-22/h2-15,26,31H,17H2,1H3,(H,32,34)(H,33,35)

InChI Key

MZVQMGLJJXWGML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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